Home > Products > Building Blocks P14827 > 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one - 1033312-09-2

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Catalog Number: EVT-1814987
CAS Number: 1033312-09-2
Molecular Formula: C9H9FN2O
Molecular Weight: 180.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2)

Compound Description: This compound demonstrated promising antitumor activity in vivo and in vitro. In mice models, it inhibited tumor growth by 62% at a dose of 1.0 mg/kg without significant toxicity. [] It displayed potent antiproliferative activity against the NCI-60 human tumor cell line panel, with low to sub-nanomolar GI50 values. [] Mechanistic studies revealed its ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature. [] This compound exhibits a favorable balance between aqueous solubility and lipophilicity, alongside moderate metabolic stability in vivo. []

Relevance: This compound shares a core 3,4-dihydroquinoxalin-2(1H)-one structure with 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The key structural difference lies in the substitution at the 7th position of the quinoxaline ring (methoxy group in Compound 2 versus fluoro group in the target compound) and the presence of a 2-methylquinazolin-4-yl substituent at the 4th position in Compound 2. Despite these variations, both compounds belong to the same chemical class and exhibit antitumor activity, highlighting the importance of the 3,4-dihydroquinoxalin-2(1H)-one scaffold in medicinal chemistry. []

7-Methoxy-4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones

Compound Description: This series of compounds represents a novel class of tubulin polymerization inhibitors that target the colchicine binding site. [] They were developed through scaffold hopping-driven lead optimization efforts based on the promising antitumor activity of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2). []

Relevance: Similar to Compound 2, this series shares the core 3,4-dihydroquinoxalin-2(1H)-one structure with 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The primary difference lies in the presence of a quinazolin-4-yl substituent at the 4th position, while lacking the methyl group at the 2nd position of the quinazoline ring compared to Compound 2. This series demonstrates the potential for modifications on the quinoxaline and quinazoline rings to fine-tune the biological activity and physicochemical properties of compounds containing the 3,4-dihydroquinoxalin-2(1H)-one scaffold. []

4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Analogues (Compounds 6a-6t)

Compound Description: These analogues represent a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) designed to target established blood vessels within tumors. [] They were synthesized as part of an effort to explore structure-activity relationships and improve upon the drug-like properties of the lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2). [] These analogues exhibited enhanced antitumor activity and improved drug-like properties compared to the parent compound. []

Relevance: Similar to Compound 2, these analogues share a common structural core with 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, characterized by the 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold. The key difference lies in the variations introduced at the 2-position of the quinazoline ring. [] This series highlights the potential for modifications at this position to influence the antitumor activity and pharmacological properties of compounds containing the 3,4-dihydroquinoxalin-2(1H)-one core. []

7-Hydroxyquinolin-2(1H)-one (Compound 1)

Compound Description: This compound is a crucial intermediate in the synthesis of brexpiprazole, an atypical antipsychotic medication. [] It is structurally similar to coumarins, a class of compounds known to inhibit α-carbonic anhydrases (CAs). [] Unlike coumarins, which typically undergo hydrolysis of their lactone ring for enzyme inhibition, 7-hydroxyquinolin-2(1H)-one retains its lactam ring and exhibits CA inhibitory activity in its intact bicyclic form. []

Relevance: Although structurally distinct from 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, 7-hydroxyquinolin-2(1H)-one holds relevance due to its similar biological activity. Both compounds have demonstrated inhibitory activity against CAs, albeit through different mechanisms. [] This suggests that certain structural motifs, despite differences in the core scaffold, can confer similar biological properties.

7-Aminoalkyloxy-3,4-dihydroquinolin-2(1H)-ones

Compound Description: These compounds are known to possess D2 receptor affinity. [] Researchers combined this scaffold with aromatic heterocyclic piperidines or piperazines, which have 5-HT2A and 5-HT1A affinity, to create new 3,4-dihydroquinolin-2(1H)-one derivatives. [] These novel compounds exhibited binding affinities in the nanomolar range for D2, 5-HT2A, and 5-HT1A receptors. []

Relevance: This series of compounds shares the core 3,4-dihydroquinolin-2(1H)-one structure with 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, differing primarily in the presence of an aminoalkyloxy substituent at the 7th position of the quinoline ring. This highlights the versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold in medicinal chemistry and its potential for derivatization to target a range of therapeutic areas. []

Overview

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the class of dihydroquinoxalinones, which are heterocyclic organic compounds characterized by a quinoxaline core. This specific compound features a fluorine atom at the 7-position and a methyl group at the 4-position of the dihydroquinoxaline structure. Dihydroquinoxalinones are notable for their diverse biological activities, including antibacterial, antiviral, and anticancer properties.

Source

This compound can be synthesized through various chemical pathways that typically involve starting materials such as ortho-phenylenediamines and α-keto acids or acyl chlorides. The synthesis often utilizes techniques like acylation and cyclization to achieve the desired structure.

Classification

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It also falls under the category of pharmaceutical intermediates, with potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methodologies:

  1. Acylation of ortho-phenylenediamines: This method involves treating ortho-phenylenediamine with an acylating agent like acetyl chloride under controlled conditions to form the corresponding dihydroquinoxalinone derivative.
  2. Cyclization reactions: After acylation, cyclization can occur through heating or using catalysts to promote the formation of the quinoxaline ring structure.
  3. Fluorination: The introduction of the fluorine atom can be performed using fluorinating agents such as N-fluorobenzenesulfonimide or other fluorinating reagents during synthesis.

Technical Details

Molecular Structure Analysis

Data

  • Molecular Formula: C_9H_8F N_2 O
  • Molecular Weight: Approximately 182.17 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis method but is generally reported around 134-136 °C .
Chemical Reactions Analysis

Reactions

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions:

  1. Nucleophilic substitutions: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for further derivatization.
  2. Oxidation reactions: The dihydroquinoxaline structure can be oxidized to yield quinoxaline derivatives.
  3. Condensation reactions: It may participate in condensation reactions with other reagents to form more complex structures.

Technical Details

The reactivity of this compound is influenced by its electronic properties imparted by the fluorine and methyl substituents, which can stabilize or destabilize intermediates during reactions .

Mechanism of Action

Process

The biological activity of 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is primarily attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in disease processes.

  1. Antibacterial Activity: It has been shown to inhibit bacterial growth by interfering with bacterial enzyme systems.
  2. Antiviral Activity: The compound exhibits potential against certain viruses by disrupting viral replication mechanisms.

Data

Research indicates that derivatives of dihydroquinoxalinones have shown promising results in vitro against various pathogens, suggesting that modifications at different positions can enhance efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new antibacterial and antiviral agents.
  2. Biological Research: Used in studies investigating enzyme inhibition and cellular pathways related to infections or cancer.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds with desired biological activities.
Rationale for Investigating 7-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in Modern Medicinal Chemistry

Role of Dihydroquinoxalinone Scaffolds as Privileged Heterocyclic Motifs

The dihydroquinoxalinone scaffold represents a privileged structural motif in medicinal chemistry due to its exceptional versatility in drug design and broad spectrum of biological activities. This bicyclic system, featuring a benzene ring fused to a partially reduced pyrazine ring with a ketone functionality, provides an ideal three-dimensional framework for interacting with diverse biological targets. The distinctive electronic profile created by the juxtaposition of electron-rich and electron-deficient regions within the molecule facilitates specific binding interactions with enzyme active sites and receptor domains [6]. This characteristic underpins the scaffold's prevalence in pharmacologically active compounds targeting various disease pathways.

Quinoxalinone derivatives exhibit remarkable structural plasticity, allowing for extensive modifications at multiple positions while retaining core biological activity. The scaffold's C3, C4, N1, C6, and C7 positions serve as points for structural diversification, enabling medicinal chemists to fine-tune molecular properties for specific therapeutic applications. This adaptability is exemplified by the numerous derivatives developed for central nervous system disorders, infectious diseases, and oncological indications [6]. The partially reduced nature of the pyrazine ring in dihydroquinoxalinones (compared to fully aromatic quinoxalines) contributes to improved metabolic stability and bioavailability profiles, addressing key challenges in drug development.

The structural features of the dihydroquinoxalinone core facilitate diverse molecular interactions critical for biological activity. The carbonyl group at position 2 can function as a hydrogen bond acceptor, while the adjacent NH (in non-N-substituted derivatives) serves as a hydrogen bond donor. The nitrogen atoms participate in dipole-dipole interactions and can coordinate with metal ions in metalloenzymes. The aromatic portion provides hydrophobic interactions and π-stacking capabilities essential for target binding affinity [6]. These multifaceted interaction capabilities explain the scaffold's presence in compounds with activities ranging from kinase inhibition to antimicrobial action.

Table 1: Biologically Active Dihydroquinoxalinone Derivatives with Therapeutic Potential

Compound StructureBiological ActivityMolecular TargetTherapeutic Area
7-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-oneAntimicrobial, AnticancerUndefined cellular targetsInfectious diseases, Oncology
1-Thioxo-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-oneKinase inhibitionPolo-like kinase 1 (Plk1) PBDAnticancer therapeutics
6-Pyridin-3-yl-3,4-dihydro-1H-quinolin-2-oneEnzyme inhibitionAldosterone synthase (CYP11B2)Cardiovascular diseases
5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-oneUndisclosed pharmacological activityUndisclosed targetsResearch compound

Recent advances in synthetic methodologies have further enhanced the appeal of dihydroquinoxalinone scaffolds. Innovative approaches such as carbon atom insertion into N-heterocyclic carbenes have enabled efficient construction of complex quinoxalinones from chromone precursors . These synthetic breakthroughs provide access to structurally diverse libraries for biological screening, accelerating the discovery of novel therapeutic agents based on this privileged scaffold.

Fluorine and Methyl Substituents as Strategic Modulators of Bioactivity

The strategic incorporation of fluorine atoms and methyl groups into organic molecules represents a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of therapeutic compounds. The introduction of a fluorine atom at the C7 position of the dihydroquinoxalinone scaffold exerts multiple beneficial effects on molecular properties. Fluorine's exceptional electronegativity (4.0 on the Pauling scale) creates a strong dipole moment that influences electron distribution throughout the conjugated system. This electrostatic perturbation enhances hydrogen-bonding interactions with biological targets while modulating pKa values of adjacent functional groups [3]. The 7-fluoro substitution also improves metabolic stability by protecting against oxidative degradation pathways, particularly those mediated by cytochrome P450 enzymes, which frequently target electron-rich aromatic positions.

The compact methyl group at the N4 position contributes significant steric and electronic effects despite its structural simplicity. This substituent reduces the basicity of the adjacent nitrogen atom, potentially enhancing membrane permeability in physiological environments. The methyl group also introduces a subtle steric constraint that can favor bioactive conformations and shield vulnerable positions from metabolic attack. The combined effects of these substituents are particularly advantageous in central nervous system drug development, where optimal lipophilicity (LogP range 1.5-2.5) and molecular weight (<450 Da) are critical for blood-brain barrier penetration [3].

Table 2: Impact of Fluorine and Methyl Substituents on Quinoxalinone Properties

Property ModulationFluorine at C7Methyl at N4Synergistic Effects
Electron EffectsσI = +0.52, σR = +0.45 (inductive and resonance)σI = -0.01 to -0.10 (weak electron donation)Balanced electronic profile across scaffold
LipophilicityIncreases LogP by 0.2-0.5 unitsIncreases LogP by 0.5-0.8 unitsOptimal lipophilicity for membrane penetration
Stereoelectronic EffectsOrthogonal dipole moment to aromatic planeConformational restriction at N4Enhanced binding specificity
Metabolic StabilityBlocks aromatic oxidationShields adjacent positionsExtended plasma half-life
Biological InteractionsForms strong C-F···H-N hydrogen bondsProvides hydrophobic interactionsMultipoint binding to targets

Comparative molecular field analysis (CoMFA) studies of substituted dihydroquinoxalinones reveal that the spatial orientation of the fluorine atom significantly influences binding affinity. The 7-fluoro configuration places the halogen atom in a region of high steric tolerance and electrostatic potential in many enzyme active sites, explaining its superiority over other positional isomers like the 6-fluoro derivative [3] [8]. Similarly, the N4-methyl group occupies a hydrophobic pocket in several target proteins, contributing favorable binding energy through van der Waals interactions. These structural insights inform rational drug design strategies focused on optimizing target engagement through substituent positioning.

The strategic placement of fluorine and methyl groups creates a molecular editing strategy that profoundly influences the compound's physicochemical profile. For 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 1033312-09-2), these modifications yield calculated properties including a molecular weight of 180.18 g/mol, density of 1.24 g/cm³, and boiling point of 345.9°C at 760 mmHg [1] [3]. These parameters fall within desirable ranges for drug-like molecules, highlighting the compound's suitability for further pharmaceutical development. The SMILES representation (O=C1NC2=C(C=CC(F)=C2)N(C)C1) and InChIKey (BPJHVOVVGNUGJK-UHFFFAOYSA-N) provide unique identifiers essential for compound registration and database searches [1] [3].

The commercial availability of variously substituted dihydroquinoxalinones, including 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 170099-04-4) and 7-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 146741-05-1), enables rapid structure-activity relationship studies [8]. These analogues allow researchers to systematically evaluate the contribution of substituent position to biological activity. Industrial suppliers offer these compounds in bulk quantities (25 kg cardboard drums) at 99% purity, facilitating preclinical development of promising candidates [8]. The existence of multiple synthetic routes, including cyclization reactions starting from isatoic anhydride or anthranilic acid derivatives, provides flexibility in large-scale synthesis of fluorinated dihydroquinoxalinones [7].

Properties

CAS Number

1033312-09-2

Product Name

7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

IUPAC Name

7-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

InChI

InChI=1S/C9H9FN2O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

JLHJQEALGKKBER-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC2=C1C=CC(=C2)F

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.